molecular formula C9H11BCl2O2 B8209212 (2,6-Dichloro-4-isopropylphenyl)boronic acid

(2,6-Dichloro-4-isopropylphenyl)boronic acid

Cat. No.: B8209212
M. Wt: 232.90 g/mol
InChI Key: PDPGVMMZDYPUOJ-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-isopropylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, an isopropyl group at the 4-position, and a boronic acid (–B(OH)₂) functional group. This structural configuration imparts unique electronic and steric properties, making it valuable in synthetic chemistry and drug design. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

For instance, compounds like (4-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid () and dichloro-substituted phenylboronic acids () highlight the role of halogen and alkyl groups in modulating reactivity and biological activity.

Properties

IUPAC Name

(2,6-dichloro-4-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGVMMZDYPUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,6-Dichloro-4-isopropylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium catalyst. The reaction typically proceeds under mild conditions with the use of a base such as potassium carbonate and a boron source like bis(pinacolato)diboron. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-4-isopropylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of various functional groups .

Common Reagents and Conditions:

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Room temperature to 100°C

    Inert Atmosphere: Nitrogen or argon

Major Products: The major products of the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2,6-Dichloro-4-isopropylphenyl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-isopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl, –NO₂) increase boronic acid acidity and oxidative reactivity .
  • Bulky substituents (e.g., isopropyl) enhance steric effects, impacting molecular recognition in catalysis or drug binding .
  • Aromatic extensions (e.g., phenanthrene) improve anticancer activity by enhancing hydrophobic interactions with cellular targets .

Chemical Reactivity

  • Oxidative Stability: 4-Nitrophenyl boronic acid undergoes rapid oxidation to phenolic derivatives, a property leveraged in biosensing and controlled release systems .
  • Formose Reaction Modulation : Boronic acids like SPB and pVPB/NaSS retard the formose reaction, with efficiency dependent on substituent electronics and steric effects .

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